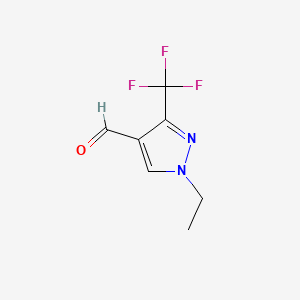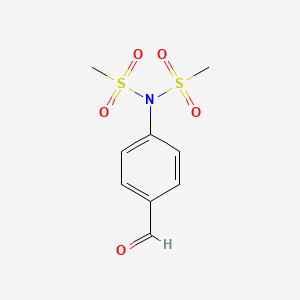![molecular formula C10H9BrClN3 B581852 3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 1310250-38-4](/img/structure/B581852.png)
3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a chemical compound with the molecular formula C10H9BrClN3 . It has an average mass of 286.556 Da and a monoisotopic mass of 284.966827 Da . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” include its molecular formula (C10H9BrClN3), average mass (286.556 Da), and monoisotopic mass (284.966827 Da) .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry of Quinazoline Derivatives
Quinazoline derivatives are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. Research indicates that quinazoline and its derivatives play a crucial role in the development of new medicinal agents by serving as versatile lead molecules. These compounds exhibit antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in addressing antibiotic resistance challenges (Tiwary et al., 2016).
Quinazoline Derivatives in Optoelectronic Materials
Beyond their medicinal applications, quinazoline derivatives are also explored for their use in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for the creation of novel materials with applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. Their luminescent and electroluminescent properties make them valuable for developing advanced optoelectronic devices (Lipunova et al., 2018).
Anti-Cancer Activity of Quinazoline Derivatives
Quinazoline derivatives have shown promising anticancer properties, acting through various mechanisms such as inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and other cancer-related pathways. This versatility makes quinazolines a valuable scaffold for the development of anticancer drugs, with ongoing research aimed at enhancing their efficacy and reducing side effects (Moorthy et al., 2023).
Synthesis and Chemical Transformations
The synthesis and chemical transformation of quinazoline derivatives are crucial for exploring their full potential in various applications. Innovative synthetic methods and strategies are being developed to enhance the efficiency of producing quinazoline derivatives, enabling the exploration of new pharmacological activities and applications (Faisal & Saeed, 2021).
Eigenschaften
IUPAC Name |
3-bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-7-5-13-15-9(12)6-3-1-2-4-8(6)14-10(7)15/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNRDHMRLAFRGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=NN3C(=C2C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

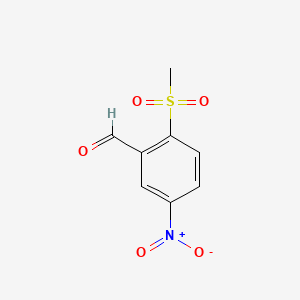
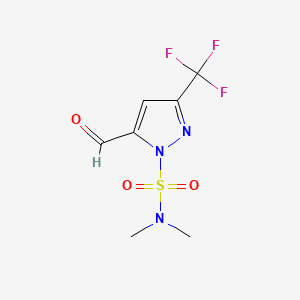
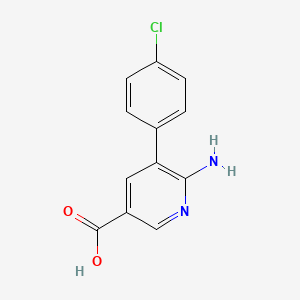
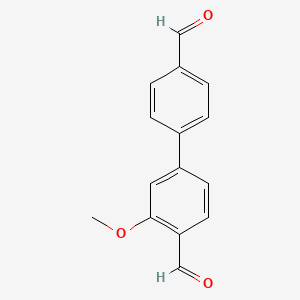
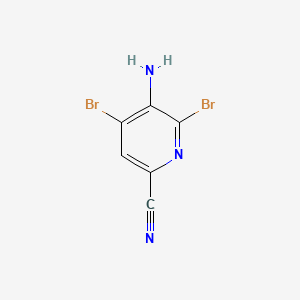
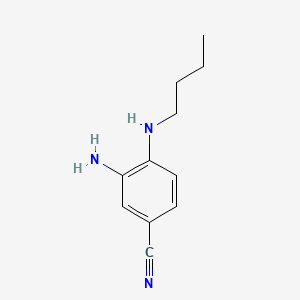
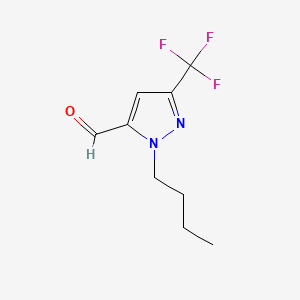
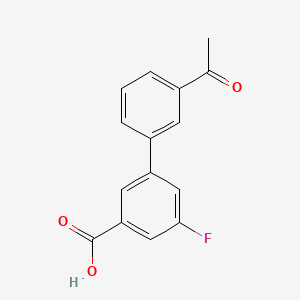
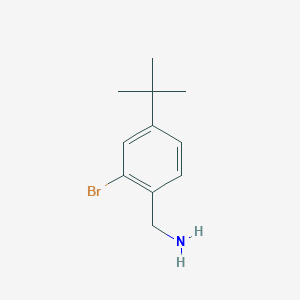
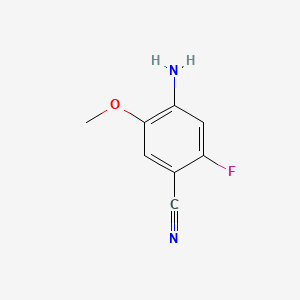
![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)
![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)
